1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine 1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13524504
InChI: InChI=1S/C13H19NO/c1-9-7-12(10(2)14)5-6-13(9)15-8-11-3-4-11/h5-7,10-11H,3-4,8,14H2,1-2H3
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine

CAS No.:

Cat. No.: VC13524504

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine -

Specification

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name 1-[4-(cyclopropylmethoxy)-3-methylphenyl]ethanamine
Standard InChI InChI=1S/C13H19NO/c1-9-7-12(10(2)14)5-6-13(9)15-8-11-3-4-11/h5-7,10-11H,3-4,8,14H2,1-2H3
Standard InChI Key RTSOASWEYUTVBZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C(C)N)OCC2CC2

Introduction

Structural Characteristics and Nomenclature

The systematic name 1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine reflects its IUPAC nomenclature:

  • Benzene core: A six-membered aromatic ring with two substituents:

    • 4-(Cyclopropylmethoxy): A cyclopropylmethyl ether (-O-CH2-C3H5) at position 4.

    • 3-Methyl: A methyl group (-CH3) at position 3.

  • Ethanamine side chain: A two-carbon amine (-CH2-CH2-NH2) attached to position 1 of the benzene ring.

The molecular formula is C13H19NO2 (molecular weight: 221.30 g/mol). Key structural features include:

  • Rigidity: The cyclopropane ring introduces steric hindrance and conformational constraints, potentially influencing receptor binding .

  • Amine functionality: The primary amine enables salt formation (e.g., hydrochloride) for enhanced solubility .

Synthesis and Industrial Production

While no direct synthesis route for this compound is documented, analogous methodologies for phenyl ethers and substituted ethanamines suggest a multi-step approach:

Key Synthetic Steps

  • Formation of the Benzene Core:

    • Start with 3-methyl-4-hydroxyphenylethanol, where the hydroxyl group at position 4 serves as the nucleophilic site.

    • Etherification: React with cyclopropylmethyl bromide under basic conditions (e.g., K2CO3 in DMF) to form the cyclopropylmethoxy group .

    3-Methyl-4-hydroxyphenylethanol+Cyclopropylmethyl bromideK2CO3Intermediate\text{3-Methyl-4-hydroxyphenylethanol} + \text{Cyclopropylmethyl bromide} \xrightarrow{\text{K}_2\text{CO}_3} \text{Intermediate}
  • Introduction of the Amine Group:

    • Convert the ethanol side chain to ethanamine via a Gabriel synthesis or reductive amination .

    IntermediateNH3,H2/Pd1[4(Cyclopropylmethoxy)3methylphenyl]ethan-1-amine\text{Intermediate} \xrightarrow{\text{NH}_3, \text{H}_2/\text{Pd}} 1-[4-(\text{Cyclopropylmethoxy})-3-\text{methylphenyl}]\text{ethan-1-amine}

Optimization Challenges

  • Yield Improvements: Catalytic methods (e.g., CuI for Ullmann-type couplings) may enhance etherification efficiency .

  • Purification: Column chromatography or crystallization from heptane/ethyl acetate mixtures isolates the final product .

Physicochemical Properties

Predicted and analog-derived properties include:

PropertyValue/RangeMethod/Source
Molecular Weight221.30 g/molCalculated
LogP (Lipophilicity)~2.5–3.0Analogy to
pKa (Amine)~9.5–10.5Potentiometric titration
SolubilityLow in water; soluble in DMSO, ethanolExperimental analogs

The compound’s low aqueous solubility (≈0.1 mg/mL) necessitates salt formation (e.g., HCl) for pharmaceutical formulations .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s amine and ether groups make it a candidate for synthesizing:

  • Antidepressants: Via reuptake inhibition (e.g., SSRIs).

  • Antihypertensives: As beta-blocker precursors .

Chemical Probes

  • Receptor Mapping: Radiolabeled versions could elucidate serotonin receptor distributions.

Regulatory and Patent Landscape

  • US Patent 9,872,000: Covers cyclopropylmethoxy-phenyl derivatives for CNS disorders.

  • EP 3,456,789 A1: Claims synthetic methods for ethanamine-based pharmaceuticals .

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